molecular formula C9H13N B8554382 2,3,4,7-tetrahydro-1H-inden-2-ylamine

2,3,4,7-tetrahydro-1H-inden-2-ylamine

Cat. No. B8554382
M. Wt: 135.21 g/mol
InChI Key: JYCVVVHIIZAFSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07745462B2

Procedure details

Liquid ammonia (80 ml) is condensed at −78° C. and 2-aminoindane (2 g, 15 mmol) is added, followed by lithium wire (2 g, 300 mmol) portionwise over 5 minutes. The reaction is stirred at −78° C. for 2 hours, then cautiously quenched with ethanol (100 ml) and warmed to ambient temperature overnight. Water is added, the mixture is extracted with ether and the combined organic extracts are washed with brine, dried (MgSO4) and evaporated to afford 2,3,4,7-tetrahydro-1H-inden-2-ylamine. [M+CH3CN] 177.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]1[CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3]1.[Li]>N>[CH2:3]1[C:4]2[CH2:5][CH:6]=[CH:7][CH2:8][C:9]=2[CH2:10][CH:2]1[NH2:1] |^1:10|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC1CC2=CC=CC=C2C1
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
[Li]
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction is stirred at −78° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
condensed at −78° C.
CUSTOM
Type
CUSTOM
Details
cautiously quenched with ethanol (100 ml)
TEMPERATURE
Type
TEMPERATURE
Details
warmed to ambient temperature overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
Water is added
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with ether
WASH
Type
WASH
Details
the combined organic extracts are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1C(CC=2CC=CCC12)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.